Absence of Published Head-to-Head Selectivity or Potency Data vs. Closest Analogs
No quantitative, comparator-based biological assay data (e.g., IC50, EC50, Kd) for CAS 1224155-11-6 against its closest in-class analogs could be located in primary research articles, patents, or authoritative databases [1][2]. High-strength differential evidence is limited. Without experimental values, any claim of superiority or differentiation over structurally related compounds is not scientifically supported.
| Evidence Dimension | AMPK activation (biochemical EC50) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | Example: structurally related benzimidazole-tetrahydrofuran AMPK activator (BindingDB BDBM237925) reported EC50 = 17.3 nM in a 33P-based biochemical assay [3] |
| Quantified Difference | Cannot be calculated |
| Conditions | No assay context available for target compound |
Why This Matters
The complete absence of public potency data prevents any evidence-based comparison, making this compound a high-risk procurement choice for target-based screening without in-house characterization.
- [1] Taibah University. QSAR study and molecular docking of benzimidazole derivatives as potent activators of AMP-activated protein kinase. Core.ac.uk, 2017. (Note: study does not include CAS 1224155-11-6). View Source
- [2] Lai, Y.-C., et al. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators. Biochem. J. 460(3), 363-375 (2014). (Note: study characterizes ex229, not CAS 1224155-11-6). View Source
- [3] BindingDB Entry BDBM237925. EC50 = 17.3 nM for AMPK activation. Data sourced from patent US9394285. View Source
